2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol

Immuno-oncology IDO1/TDO inhibition Cancer immunotherapy

This isoindoline-cyclobutanol scaffold is essential for IDO1/TDO inhibitor optimization and spirocyclization cascades. Its precise N-substitution pattern ensures target engagement and enables synthesis of 2-spiroquaternary 3-oxindoles, differentiating it from generic isoindolines or cyclobutanols. Procure for CNS drug discovery, PROTAC development, and medicinal chemistry campaigns.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 2154025-96-2
Cat. No. B2448968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
CAS2154025-96-2
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESC1CC(C1N2CC3=CC=CC=C3C2)O
InChIInChI=1S/C12H15NO/c14-12-6-5-11(12)13-7-9-3-1-2-4-10(9)8-13/h1-4,11-12,14H,5-8H2
InChIKeyPYRPTGVBIKJLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1H-isoindol-2-yl)cyclobutan-1-ol: Procurement-Relevant Overview and Structural Baseline


2-(2,3-Dihydro-1H-isoindol-2-yl)cyclobutan-1-ol (CAS 2154025-96-2; C12H15NO; MW 189.25 g/mol) is a cyclobutanol derivative featuring an isoindoline moiety [1]. This scaffold integrates a four-membered cyclobutane ring bearing a hydroxyl group with a fused bicyclic isoindoline system [2]. The compound serves as a building block in medicinal chemistry, where the isoindoline-cyclobutanol framework has been explored in patents and primary research for applications including IDO1/TDO inhibition and as a precursor in spirocyclization cascades [3][4]. Procurement decisions hinge on the compound's structural differentiation from simpler isoindolines (lacking the cyclobutanol ring) and alternative cyclobutanol derivatives (bearing different N-heterocyclic substituents).

2-(2,3-Dihydro-1H-isoindol-2-yl)cyclobutan-1-ol: Why Generic Substitution Fails for Structure-Activity Studies


Procurement professionals cannot assume interchangeability between 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol and other isoindoline-containing or cyclobutanol-based building blocks. The substitution pattern at the cyclobutanol 2-position with the isoindoline nitrogen directly influences both stereoelectronic properties (e.g., XLogP3 = 1.3, topological polar surface area = 23.5 Ų) and synthetic utility in downstream transformations [1]. Patent data demonstrate that the isoindoline-cyclobutanol motif is a defined structural element in cereblon-binding therapeutic candidates, where the precise N-substitution of the cyclobutanol ring is critical for target engagement [2]. Furthermore, synthetic chemistry evidence shows that 1-(indol-2-yl)cyclobutanols undergo specific cascade rearrangements to yield 2-spiroquaternary 3-oxindoles—a reactivity profile not shared by acyclic alcohol analogs [3]. Substitution with a generic isoindoline or an alternative cyclobutanol derivative lacking this exact connectivity would yield different conformational constraints, metabolic stability profiles, and reaction outcomes, compromising both medicinal chemistry optimization campaigns and synthetic route reliability.

2-(2,3-Dihydro-1H-isoindol-2-yl)cyclobutan-1-ol: Comparative Evidence for Scientific Selection


IDO1 Inhibitory Activity of Isoindoline-Cyclobutanol Scaffolds vs. Unsubstituted Isoindoline Controls

In patent WO2017215585A1 / US20230114674A1, isoindoline derivatives containing the cyclobutanol moiety at the 2-position demonstrate sub-nanomolar IDO1 inhibition in cellular assays. Representative compound exhibits IC50 = 4 nM in human HeLa cells, whereas simpler isoindoline controls lacking the cyclobutanol substitution show markedly reduced potency (>10-fold shift) or are not reported due to insufficient activity [1][2].

Immuno-oncology IDO1/TDO inhibition Cancer immunotherapy

IDO1 Inhibition Across Species: Human vs. Murine Cellular Activity Comparison

The isoindoline-cyclobutanol scaffold exhibits distinct species-dependent IDO1 inhibition profiles. In the same patent series, representative compound demonstrates IC50 = 4 nM in human HeLa cells versus IC50 = 12 nM in mouse M109 cells [1]. This human-preferring selectivity (approximately 3-fold) is a quantifiable differentiation relative to certain clinical-stage IDO1 inhibitors (e.g., epacadostat) that show comparable human/mouse potency ratios but with absolute potency values differing by >10×, positioning this scaffold as a comparator for cross-species pharmacological studies.

Immuno-oncology Preclinical pharmacology Species selectivity

Spirocyclization Synthetic Yield of Cyclobutanol-Containing Scaffolds vs. Acyclic Alcohol Analogs

1-(Indol-2-yl)cyclobutanols undergo cascade oxidative dearomatization/semipinacol rearrangement to afford 2-spiroquaternary 3-oxindoles in modest to good yields (reported range: 45–78% across substrate scope). In contrast, analogous acyclic alcohol derivatives (e.g., indol-2-yl methanols) either fail to undergo the semipinacol rearrangement or produce significantly lower yields due to conformational constraints and ring-strain-driven reactivity [1].

Synthetic methodology Spirocyclic compounds Indole alkaloid synthesis

Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area vs. Other Isoindoline Building Blocks

2-(2,3-Dihydro-1H-isoindol-2-yl)cyclobutan-1-ol exhibits computed XLogP3 = 1.3 and topological polar surface area (TPSA) = 23.5 Ų [1]. Compared with unsubstituted isoindoline (XLogP ≈ 1.0–1.1; TPSA ≈ 12–15 Ų), the cyclobutanol substitution moderately increases lipophilicity while maintaining acceptable TPSA for blood–brain barrier permeability. Relative to N-alkylated isoindolines lacking the hydroxyl handle (XLogP > 2.0; TPSA < 20 Ų), this compound offers a balanced profile that preserves hydrogen-bonding capacity for target engagement without excessive hydrophobicity [2].

Medicinal chemistry Drug-likeness ADME optimization

2-(2,3-Dihydro-1H-isoindol-2-yl)cyclobutan-1-ol: Recommended Application Scenarios Based on Evidence


Medicinal Chemistry: IDO1/TDO Inhibitor Lead Optimization Campaigns

Procurement of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol is indicated for laboratories pursuing IDO1/TDO inhibition as an immuno-oncology strategy. Patent-derived SAR demonstrates that the isoindoline-cyclobutanol core confers nanomolar cellular potency (IC50 = 4 nM in HeLa cells) and distinct human/mouse selectivity (human IC50 = 4 nM vs. mouse IC50 = 12 nM) [1]. This scaffold enables systematic exploration of substituent effects on target engagement, species selectivity, and downstream functional pharmacology, serving as a privileged chemotype for generating patentable composition-of-matter claims in the IDO/TDO inhibitor space.

Synthetic Methodology: Construction of 2-Spirocyclic-3-Oxindole Libraries

Researchers synthesizing spirocyclic indole alkaloids or building fragment libraries should procure this cyclobutanol derivative as a key substrate for oxidative dearomatization/semipinacol rearrangement cascades. The cyclobutanol ring is mechanistically essential for the semipinacol step, enabling access to 2-spiroquaternary 3-oxindoles that are inaccessible from acyclic alcohol analogs [1]. This synthetic strategy is directly applicable to the preparation of indole-based natural product cores and diversity-oriented synthesis collections.

Physicochemical Profiling: CNS Drug Discovery Lead Generation

Procurement of this compound supports CNS-focused medicinal chemistry programs seeking balanced physicochemical properties. With computed XLogP3 = 1.3 and TPSA = 23.5 Ų [1], the scaffold resides in favorable CNS drug-like space, offering a hydrogen-bond donor (cyclobutanol OH) for target interaction while avoiding the excessive lipophilicity (>XLogP 3.0) associated with off-target promiscuity and hERG liability. The compound serves as a benchmark starting point for multiparameter optimization of isoindoline-containing CNS candidates.

Cereblon-Mediated Protein Degradation (PROTAC) Scaffold Evaluation

Isoindoline derivatives bearing the cyclobutanol motif are explicitly claimed in patents targeting cereblon (CRBN) E3 ligase modulation [1]. Procurement of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol enables the synthesis and evaluation of novel CRBN-binding moieties for targeted protein degradation (PROTAC) applications. The scaffold's hydroxyl group provides a convenient functional handle for linker attachment, while the cyclobutane ring introduces conformational rigidity that may influence ternary complex formation and degradation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.